molecular formula C17H18O3 B14768412 1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene

1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene

Cat. No.: B14768412
M. Wt: 270.32 g/mol
InChI Key: BVPBRURWKLUGIV-UHFFFAOYSA-N
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Description

1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene is an organic compound with the molecular formula C24H26O4 It is characterized by the presence of methoxy groups and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene typically involves the reaction of 1-methoxy-2-hydroxy-3-vinylbenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-(4-methoxybenzyl)benzene
  • 1-Methoxy-4-(4-methoxybenzyl)benzene
  • 1-Methoxy-4-(2-(2-methoxyethoxy)ethoxy)benzene

Uniqueness

1-Methoxy-2-((4-methoxybenzyl)oxy)-3-vinylbenzene is unique due to the presence of both methoxy and vinyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-ethenyl-3-methoxy-2-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C17H18O3/c1-4-14-6-5-7-16(19-3)17(14)20-12-13-8-10-15(18-2)11-9-13/h4-11H,1,12H2,2-3H3

InChI Key

BVPBRURWKLUGIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=C2OC)C=C

Origin of Product

United States

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